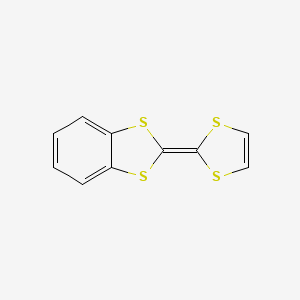

1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)-

Description

Reaction Mechanism and Intermediate Formation

The process begins with deprotonation of 2-bromo-benzothioamide by a base such as cesium carbonate (Cs₂CO₃), generating a thiolate anion. Copper-mediated intramolecular cyclization then forms a strained thietane-2-imine intermediate, which undergoes ring-opening upon interaction with S₈ or Se. Subsequent recombination of the thiophenolate or selenophenolate with the imine moiety produces the final heterocycle. Key steps include:

Optimization of Catalytic Conditions

Reaction efficiency depends critically on ligand and base selection. For example, substituting triphenylphosphine (PPh₃) for 1,10-phenanthroline improves yields in dibenzodithiocine synthesis (72–85%). Temperature and solvent also play roles: refluxing in dimethylformamide (DMF) at 200°C for 4 hours maximizes cyclization rates.

Table 1: Catalytic Conditions for Copper-Mediated Benzodithiole Synthesis

| Substrate | Catalyst System | Base | Product | Yield (%) |

|---|---|---|---|---|

| 2-Bromo-benzothioamide | CuI/PPh₃ | Cs₂CO₃ | Benzodithiole 2 | 85–90 |

| 2-Bromo-benzothioamide | CuI/1,10-phenanthroline | K₂CO₃ | Dibenzodithiocine 7 | 79–85 |

Properties

CAS No. |

62921-51-1 |

|---|---|

Molecular Formula |

C10H6S4 |

Molecular Weight |

254.4 g/mol |

IUPAC Name |

2-(1,3-dithiol-2-ylidene)-1,3-benzodithiole |

InChI |

InChI=1S/C10H6S4/c1-2-4-8-7(3-1)13-10(14-8)9-11-5-6-12-9/h1-6H |

InChI Key |

XLFFNEMADNGPRL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)SC(=C3SC=CS3)S2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- derivatives commonly involves:

- Preparation of 1,3-benzodithiole-2-phosphonate intermediates.

- Coupling of these phosphonates with suitable aldehydes or ketones via Wittig–Horner reactions.

- Use of strong bases such as n-butyllithium (n-BuLi) in aprotic solvents (e.g., tetrahydrofuran, THF) at low temperatures to control reactivity and selectivity.

This approach allows the formation of the 1,3-dithiol-2-ylidene moiety conjugated with various aromatic or organometallic cores such as ferrocene.

Preparation of 1,3-Benzodithiole-2-Phosphonate Intermediate

The 1,3-benzodithiole-2-phosphonate is a crucial precursor synthesized from toluene-3,4-dithiol through established procedures with moderate to good yields (~58%). The compound exhibits characteristic IR bands for P=O and P–O groups and distinctive NMR signals confirming its structure.

Wittig–Horner Coupling Reaction

The core synthetic step is the Wittig–Horner reaction between the 1,3-benzodithiole-2-phosphonate and carbonyl compounds such as ferrocene-1,1′-dicarbaldehyde or 1,1′-diacetylferrocene.

-

- Solvent: Dry tetrahydrofuran (THF)

- Base: n-Butyllithium (1.6 M in hexane)

- Temperature: Typically −78 °C to 0 °C

- Atmosphere: Inert (argon or nitrogen)

- Reaction time: Variable, often overnight stirring after initial low-temperature addition

-

- Deprotonation of phosphonate by n-BuLi generates a phosphonate carbanion.

- Nucleophilic attack on the aldehyde or ketone carbonyl carbon.

- Elimination leads to the formation of the vinylene linkage and the 1,3-dithiol-2-ylidene ring fused to the benzodithiole.

-

- The reaction yields various substituted 1,3-benzodithiole, 2-(1,3-dithiol-2-ylidene)- derivatives.

- Yields vary depending on substrates and conditions, ranging from low (<1%) to moderate (~62%).

- Modifications in temperature and purification methods (e.g., column chromatography with chloroform/hexane) improve yields and purity.

Specific Examples and Modifications

| Entry | Carbonyl Substrate | Reaction Conditions | Product Description | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ferrocene-1,1′-dicarbaldehyde | n-BuLi, THF, −78 °C to RT | 1,1′-bis[(1,3-dithiol-2-ylidene)methyl]ferrocene derivatives (7a, 7b) | Good | Dark red crystals, high purity |

| 2 | 1,1′-Bis(2-thienoyl)ferrocene | n-BuLi, THF, −20 to 0 °C | 1,1′-bis(1,3-dithiol-2-ylidene)ferrocene (8) and side product (9) | 31 (8), 12 (9) | Modified Wittig–Horner improved yield |

| 3 | 1,1′-Bis(2-furoyl)ferrocene | n-BuLi, THF, −20 to 0 °C | 1,1′-bis(1,3-dithiol-2-ylidene)ferrocene (10) | 62 | Dark red crystals, highest yield among examples |

| 4 | 1,1′-Bis(m-tolylcarbonyl)ferrocene | n-BuLi, THF, −20 to 0 °C | 1,1′-bis(1,3-dithiol-2-ylidene)ferrocene (11) and mono-substituted (12) | 24 (11), 76 (12) | Major product was mono-substituted derivative |

Table 1: Representative Wittig–Horner reactions for preparation of 1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- derivatives with ferrocene cores.

Alternative Synthetic Routes and Notes

- Some syntheses involve Friedel–Crafts acylation to prepare the ferrocene-based ketones or aldehydes used in Wittig–Horner coupling.

- Reaction temperature and purification methods critically influence the product distribution and yield.

- Side products such as ferrocene-dithiafulvalene derivatives can form under certain conditions, requiring careful chromatographic separation.

- The use of inert atmosphere and anhydrous conditions is essential to prevent oxidation or hydrolysis of sensitive intermediates.

- Spectroscopic methods including IR, $$^{1}H$$-NMR, $$^{13}C$$-NMR, and UV-vis are employed to confirm the structure and purity of the products.

Summary of Key Research Findings

- The Wittig–Horner reaction remains the most reliable and versatile method for synthesizing 1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- derivatives, especially when conjugated with ferrocene or other aromatic systems.

- Modifications in reaction temperature (from −78 °C to 0 °C) and purification protocols significantly improve yields and selectivity.

- The preparation of the 1,3-benzodithiole-2-phosphonate intermediate is well-established and provides a stable building block for further coupling.

- Electrochemical and photophysical studies of these compounds highlight their potential in molecular electronics, emphasizing the importance of synthetic accessibility.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Electronics

Organic Photovoltaics :

The compound has been investigated for use in organic photovoltaic devices due to its ability to form charge transfer complexes with electron acceptors such as tetracyanoquinodimethane (TCNQ). Studies have shown that derivatives of 1,3-benzodithiole can enhance the efficiency of solar cells by improving charge separation and transport properties .

Organic Field-Effect Transistors (OFETs) :

The synthesis of new ferrocene-based compounds incorporating 1,3-benzodithiole has led to advancements in OFETs. These materials exhibit favorable charge mobility and stability, making them suitable candidates for next-generation electronic devices .

Photophysical Properties

Fluorescent Materials :

Research indicates that 1,3-benzodithiole derivatives can be used to create fluorescent materials with tunable emission properties. The incorporation of this compound into polymer matrices has shown promise for applications in light-emitting diodes (LEDs) and sensors due to their high photoluminescence efficiency .

Single-Molecule Magnets :

The compound's ability to form stable radical cation states allows it to be utilized in the development of single-molecule magnets. These materials are of great interest for quantum computing and data storage technologies due to their unique magnetic properties at the molecular level .

Case Studies

Mechanism of Action

The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1,3-benzodithiol involves its ability to participate in electron transfer processes. The conjugated system allows for efficient electron delocalization, making it an excellent electron donor or acceptor. This property is exploited in various applications, including organic electronics and photovoltaic devices .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrathiafulvalene (TTF)

- Structure : TTF (CAS: 31366-25-3) comprises two 1,3-dithiole rings connected by a central double bond (C=C), forming a planar, symmetric π-system. In contrast, 1,3-benzodithiole, 2-(1,3-dithiol-2-ylidene)- replaces one dithiole ring with a benzodithiole unit, introducing aromaticity and steric bulk .

- SCE) due to its conjugated system.

- Applications : TTF is widely used in organic superconductors (e.g., TTF-TCNQ), while the benzodithiole analog finds niche roles in semiconducting polymers and photoconductive materials due to enhanced stability .

1,3-Dithiole-2-thiones

- Reactivity : 1,3-Dithiole-2-thiones (e.g., 4,5-dichloro-3H-1,2-dithiole-3-thione) undergo [3+2] cycloaddition with alkynes to form 1,3-dithioles. In contrast, 1,3-benzodithiole, 2-(1,3-dithiol-2-ylidene)- participates in similar cycloadditions but forms spiro-thiopyrans or fused thiophene derivatives due to steric constraints .

- Biological Activity : Dithiolethiones like Oltipraz exhibit hepatoprotective and anticancer properties, whereas benzodithiole derivatives are less explored biologically but show promise in material science .

Malotilate (Diisopropyl 2-(1,3-dithiol-2-ylidene)propanedioate)

- Structure: Malotilate (CAS: 59937-28-9) features a 1,3-dithiol-2-ylidene group attached to a malonate ester. Unlike the fused benzodithiole system, malotilate’s non-conjugated structure limits electronic delocalization .

- Applications : Malotilate is a pharmaceutical agent (liver protectant), while the benzodithiole derivative is utilized in optoelectronics, highlighting divergent applications based on structural modifications .

Ferrocene-π-Extended Dithiafulvalenes

- Synthesis : 1,1′-Bis[(1,3-dithiol-2-ylidene)aryl]ferrocenes are synthesized via Wittig–Horner reactions. The benzodithiole analog requires specialized phosphonate intermediates (e.g., 1,3-benzodithiole-2-phosphonate) for cross-coupling, reflecting synthetic complexity .

- Redox Behavior : Ferrocene-dithiafulvalene hybrids exhibit multistage redox activity (ferrocene: +0.5 V, dithiolylidene: +0.4 V). The benzodithiole derivative shows a broader redox window due to extended conjugation .

Key Data Table: Comparative Analysis

Biological Activity

1,3-Benzodithiole, 2-(1,3-dithiol-2-ylidene)- is an organosulfur compound known for its distinctive electronic properties and structural characteristics. This compound has garnered attention due to its potential biological activities, including antioxidant and antimicrobial effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula: C14H8S4

- Molecular Weight: 304.47 g/mol

- Melting Point: 239-243 °C

- Boiling Point: 367.1 °C at 760 mmHg

- Density: 1.538 g/cm³

Antioxidant Properties

1,3-Benzodithiole derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Studies have shown that these compounds can effectively inhibit lipid peroxidation and protect cellular components from oxidative damage.

Table 1: Antioxidant Activity of 1,3-Benzodithiole Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 ± 5 | Scavenging DPPH radicals |

| Compound B | 30 ± 7 | Reducing power assay |

| Compound C | 22 ± 4 | Inhibition of lipid peroxidation |

Antimicrobial Activity

Research indicates that certain derivatives of 1,3-benzodithiole possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 10 |

| Compound C | P. aeruginosa | 20 |

Study on Larvicidal Activity

A recent study explored the larvicidal activity of related compounds against Aedes aegypti, a primary vector for several viral diseases. The study synthesized various derivatives and evaluated their efficacy.

Findings:

- The compound exhibited LC50 and LC90 values of 28.9 ± 5.6 μM and 162.7 ± 26.2 μM, respectively.

- The positive control, temephos, showed significantly lower LC values (<10.94 μM), highlighting the potential of the synthesized compounds as insecticides while maintaining low toxicity to mammals .

Study on Tyrosinase Inhibition

Another investigation assessed the inhibitory effects of benzodithiole derivatives on tyrosinase activity, which is crucial in melanin production.

Results:

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Benzodithiole derivatives such as 4-formyltetrathiafulvalene (4-formylTTF)?

The synthesis of 4-formylTTF involves treating monolithio-tetrathiafulvalene (TTF) with N-methyl-N-phenylformamide in dry diethyl ether under inert conditions. The product is isolated as a deep red microcrystalline solid after slow evaporation of a benzene/cyclohexane solution. Key steps include maintaining anhydrous conditions and verifying purity via melting point (382–383 K) and <sup>1</sup>H NMR (δ 9.48 ppm for the formyl proton) .

Q. Which spectroscopic techniques are critical for characterizing 1,3-Benzodithiole derivatives?

Essential methods include:

- <sup>1</sup>H NMR : Identifies functional groups (e.g., formyl proton at δ 9.48 ppm) and coupling patterns .

- X-ray crystallography : Resolves bond lengths (e.g., C–S bonds: 1.725–1.757 Å) and molecular geometry .

- UV-Vis spectroscopy : Monitors conjugation and electronic transitions in TTF-based systems.

Q. How should researchers handle air-sensitive intermediates during synthesis?

Use Schlenk-line techniques or gloveboxes for moisture- and oxygen-sensitive steps (e.g., lithiation of TTF). Store intermediates at 0–6°C in sealed containers under inert gas .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported melting points or spectroscopic data for TTF derivatives?

Compare synthesis protocols (e.g., solvent purity, crystallization rates) and validate purity via HPLC or elemental analysis. For example, the melting point of 4-formylTTF (382–383 K) must align with literature values under identical drying conditions . Contradictions may arise from residual solvents or polymorphic forms.

Q. How can functionalization of the 1,3-Benzodithiole core modulate electronic properties?

- Wittig reactions : Introduce conjugated substituents to enhance conductivity .

- Reduction with NaBH4 : Convert the formyl group to hydroxymethyl for hydrogen-bonded networks.

- Amine conjugation : Form imine linkages for redox-active materials. Monitor changes via cyclic voltammetry (e.g., shifts in oxidation potentials) .

Q. What role do computational methods play in studying charge-transfer properties?

Density functional theory (DFT) can predict HOMO-LUMO gaps and correlate with X-ray data (e.g., planar vs. non-planar geometries). For instance, bond angles (e.g., C–S–C: 94.30–95.26°) influence π-orbital overlap and conductivity .

Data Analysis and Experimental Design

Q. How can researchers optimize crystallization conditions for X-ray-quality crystals?

Use mixed solvents (e.g., benzene/cyclohexane) for slow evaporation. Monitor crystal growth under polarized light and confirm unit-cell parameters against literature (e.g., orthorhombic vs. monoclinic systems) .

Q. What analytical approaches validate the purity of 1,3-Benzodithiole derivatives?

- Chromatography : TLC or HPLC with UV detection at λ > 300 nm (TTF derivatives absorb strongly in visible light).

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 262 for C8H6O2S4 derivatives) .

Structural and Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.